Guanidine thiocyanate

描述

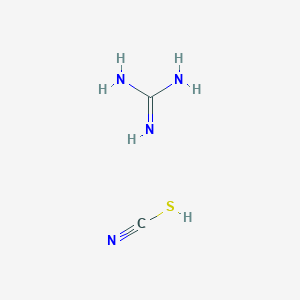

Guanidinium thiocyanate (GTC) or guanidinium isothiocyanate (GITC) is a chemical compound used as a general protein denaturant, being a chaotropic agent . It is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells . It can also be recognized as guanidine thiocyanate .

Synthesis Analysis

Guanidine thiocyanate can be prepared by reacting guanidinium carbonate with ammonium sulfate or ammonium thiocyanate under heat . Another method is the pyrolysis of ammonium thiocyanate or thiourea at 180°C . A sequential one-pot approach towards N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported .Molecular Structure Analysis

Guanidines and their derivatives present at the same time an aminal and an imine function . This helps understand its nucleophilic and electrophilic simultaneous character . The delocalization of the lone pair of electrons of the nitrogen makes guanidine an excellent ligand for metal complexation, hydrogen bonding, and interaction with electron-deficient molecules .Chemical Reactions Analysis

Guanidine thiocyanate acts as a chaotropic agent, disrupting cell and organelle membranes, facilitating cell lysis and organelle isolation . It serves as a vital reagent in molecular biology techniques like PCR, Northern blotting, and Southern blotting, contributing to the successful analysis and amplification of nucleic acids .Physical And Chemical Properties Analysis

Guanidine thiocyanate is a colorless to white powder or crystals . It is soluble in water . It has a molar mass of 118.16 g·mol−1 .科学研究应用

RNA Isolation

Guanidine thiocyanate is a potent denaturing agent used routinely in RNA isolation . It denatures proteins, including the nucleases that can degrade RNA. This ensures that the RNA remains intact during the extraction process .

Protein Solubilization

Guanidine thiocyanate is also used for protein solubilization . It disrupts the structure of proteins, allowing them to be solubilized and studied in their monomeric form .

Quantification of mRNA

Guanidine thiocyanate is involved in the quantification of mRNA from hepatocytes . It helps in the extraction and purification of mRNA, which can then be quantified using techniques like RT-PCR .

Preservation of Nucleic Acid Integrity

It acts as a medium for blood sample lysate in order to maintain the integrity of nucleic acid . This is particularly important when samples need to be stored or transported before analysis .

DNA and RNA Extraction

Guanidine thiocyanate is a chaotropic agent, mainly involved in the extraction of DNA and RNA . It disrupts the hydrogen bonding between water molecules and the nucleic acids, making the DNA and RNA more accessible .

Lysis of Cells

Guanidine thiocyanate has been used for the lysis of colorectal adenocarcinoma cell line prior to RNA isolation . It helps in breaking down the cell membrane, releasing the cellular contents for further analysis .

Inhibition of PCR

It is used as a PCR inhibitor in triplex mitochondrial DNA (mtDNA) qPCR assay . This helps in controlling the amplification process, ensuring that the results are accurate .

DNA Extraction from Cerebrospinal Fluid (CSF)

Guanidine thiocyanate is used for DNA extraction from cerebrospinal fluid (CSF) . It helps in the efficient extraction of DNA from this fluid, which can then be used for further analysis .

作用机制

Target of Action

Guanidine Thiocyanate (GTC) primarily targets proteins and nucleic acids within cells . It acts as a general protein denaturant and is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells .

Mode of Action

GTC operates as a potent chaotropic agent, meaning it interferes with the hydrogen bond network in aqueous solutions, leading to the destabilization of macromolecules, especially proteins . In the context of nucleic acid extraction, GTC serves a dual function. Firstly, it lyses cells and virus particles, and secondly, it prevents the activity of RNase and DNase enzymes by denaturing them . These enzymes would otherwise damage the extracted nucleic acids .

Biochemical Pathways

The primary biochemical pathway affected by GTC is the protein folding process. As a chaotropic agent, GTC disrupts the native conformation of proteins, leading to their denaturation . This denaturation process is crucial in the extraction of nucleic acids, as it allows for the separation of these acids from the proteins within the cell .

Result of Action

The primary result of GTC’s action is the successful extraction and preservation of nucleic acids from cells. By denaturing proteins and inactivating RNase and DNase enzymes, GTC prevents these enzymes from damaging the extracted nucleic acids . This makes GTC an invaluable tool in molecular biology research and diagnostic testing.

Action Environment

The action of GTC is influenced by several environmental factors. For instance, the concentration of GTC used can affect the degree of protein denaturation . Additionally, the temperature at which GTC is used can also impact its effectiveness. Some enzymes from temperature extremophiles can remain stable under extraordinary circumstances, potentially influencing the action of GTC . Therefore, it’s crucial to follow proper protocols when using GTC to ensure its effectiveness.

安全和危害

未来方向

The guanidine thiocyanate-high EDTA (GTHE) method was established and optimized for recovering high quantity and quality of RNA from long-term heavy metal-contaminated soils . This method is useful to study microbes of contaminated habitats . Guanidine Thiocyanate-Induced High-Quality Perovskite Film for Efficient Tin-Based Perovskite Solar Cells is another area of research .

属性

IUPAC Name |

guanidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

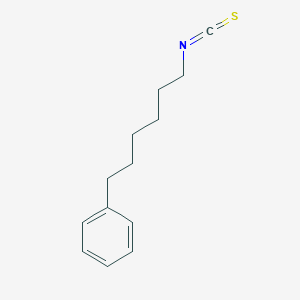

C(#N)S.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060478 | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Guanidine thiocyanate | |

CAS RN |

593-84-0 | |

| Record name | Guanidine thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does guanidine thiocyanate denature proteins?

A1: Guanidine thiocyanate (GTC) is a chaotropic agent that disrupts the hydrogen bonding network of water molecules. This disruption weakens the hydrophobic interactions that stabilize the folded structure of proteins, leading to their denaturation. [, , , ]

Q2: Does GTC affect the fluorescence properties of proteins?

A3: Yes, GTC can significantly alter the fluorescence properties of proteins. For example, studies on superfolder GFP (sfGFP) revealed that GTC not only affects protein structure but also directly interacts with the chromophore. This interaction triggers a redistribution of sfGFP molecules with neutral and anionic chromophores, ultimately decreasing fluorescence intensity. []

Q3: What is the molecular formula and weight of GTC?

A3: The molecular formula of guanidine thiocyanate is CH5N3S, and its molecular weight is 119.15 g/mol.

Q4: Are there any spectroscopic data available for GTC?

A6: While this collection of papers does not extensively delve into the spectroscopic characterization of GTC itself, its impact on the spectroscopic properties of biomolecules is highlighted. For instance, changes in absorption and CD spectra of sfGFP in the presence of GTC indicate the specific binding of thiocyanate anions near the protein's chromophore. []

Q5: Can GTC be used to preserve biological samples at room temperature?

A8: Yes, GTC solution has shown promising results as a preservative for biological samples, including those intended for microbiome analysis. It facilitates storage at room temperature for a certain period, maintaining sample integrity and microbial community profiles, crucial for downstream molecular analyses. []

Q6: Does GTC exhibit any catalytic properties?

A9: While GTC is not typically recognized for inherent catalytic activity, a study observed its role in a prebiotic chemistry experiment. Heating ammonium thiocyanate with Fe(II) yielded guanidine thiocyanate and Fe(III), suggesting a redox reaction where GTC formation coincided with iron oxidation. []

A6: The provided research primarily focuses on experimental applications of GTC. Further exploration is needed to uncover its potential in computational chemistry and modeling.

Q7: Is GTC toxic?

A17: Yes, GTC is toxic if ingested. A case report described severe toxicity following the intentional ingestion of GTC, manifesting as encephalopathy, electrolyte disturbances, and hypocalcemia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)